![molecular formula C13H12N2 B5631119 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 111609-55-3](/img/structure/B5631119.png)
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives has been achieved through various synthetic routes. One method involves the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid, producing high yields and high enantioselectivities (He et al., 2011). Another approach is a tandem [4+1+1] annulation method for diastereoselective construction of dihydropyrazine units from pyrroles (Dagar et al., 2019).
Molecular Structure Analysis
The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazine has been explored using ab initio calculations, revealing insights into its conformation and reactivity (Mínguez et al., 1997). These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including inter- and intramolecular 1,3-dipolar cycloadditions. These reactions are facilitated by the presence of azomethine ylides, demonstrating the compound's reactivity towards suitable dipolarophiles (Mínguez et al., 1997).
Physical Properties Analysis
The physical properties of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives can be influenced by their structural features. While specific studies on the physical properties of these compounds were not identified in the literature search, general principles of heterocyclic chemistry suggest that factors such as molecular weight, polarity, and substituent effects play significant roles in determining properties like solubility, melting point, and crystallinity.
Chemical Properties Analysis
The chemical properties of 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives are characterized by their reactivity in various synthetic transformations. For example, the palladium-catalyzed Suzuki cross-coupling and amination reactions of these compounds enable the introduction of diverse functional groups, highlighting their utility in complex molecule synthesis (Castellote et al., 2004).
Scientific Research Applications
Antitumor Activity
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives have been shown to possess significant activity against experimental neoplasms in mice. Research indicates that these derivatives work by accumulating cells at mitosis, crucial for their antitumor properties. Specific structural features, like the presence of a 6-substituent containing an aryl group, are necessary for this activity, and any modification to this structure can reduce or destroy its antitumor potential (Temple et al., 1983).
Synthesis and Chemical Space Exploration
Advanced synthesis techniques have enabled the efficient construction of new chemical spaces using 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine. A notable method is the atom-economical [4+1+1] annulation approach, which creates multi-functionalized derivatives under mild conditions. This modular process facilitates the exploration of biological activities associated with this scaffold, potentially leading to new therapeutic applications (Dagar et al., 2019).
Potential in Anticancer Therapy
A study demonstrated that specific 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibit potent anticancer activity in prostate and breast cancer cells. One derivative, in particular, showed strong inhibitory effects on cell viability and migration, and induced apoptosis through caspase-3 activation and cleavage of PARP, highlighting its potential as an anticancer agent (Seo et al., 2019).
Future Directions
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , there is significant potential for future research into 1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine. This could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential as a therapeutic agent.
properties
IUPAC Name |
1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-7,9H,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMWXIOHCIVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354064 | |
Record name | ST50979349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5248814 | |
CAS RN |
111609-55-3 | |
Record name | ST50979349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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